molecular formula C21H43BrN3O2 B3429700 2,2,6,6-TEtramethyl-4-[1-oxo-6-(triethylammonio)hexylamino]-1-piperidinyloxy bromide CAS No. 762245-84-1

2,2,6,6-TEtramethyl-4-[1-oxo-6-(triethylammonio)hexylamino]-1-piperidinyloxy bromide

Cat. No.: B3429700
CAS No.: 762245-84-1
M. Wt: 449.5 g/mol
InChI Key: NEQWUIVYFXHUMV-UHFFFAOYSA-N
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Description

This compound is a quaternary ammonium bromide featuring a stable nitroxide radical within a 2,2,6,6-tetramethylpiperidinyloxy (TEMPO-like) backbone. The structure includes a hexylamino chain modified with a triethylammonium group and a carbonyl moiety, making it a hybrid of a nitroxide radical and a cationic surfactant. Its synthesis likely involves quaternization of a tertiary amine precursor and subsequent oxidation to form the nitroxide radical, a method analogous to procedures described for related heterocycles . The bromide counterion enhances solubility in polar solvents, while the extended alkyl chain may improve lipid membrane interactions.

Properties

InChI

InChI=1S/C21H42N3O2.BrH/c1-8-24(9-2,10-3)15-13-11-12-14-19(25)22-18-16-20(4,5)23(26)21(6,7)17-18;/h18H,8-17H2,1-7H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQWUIVYFXHUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CCCCCC(=O)NC1CC(N(C(C1)(C)C)[O])(C)C.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H43BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

762245-84-1
Record name 762245-84-1
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethyl-4-[1-oxo-6-(triethylammonio)hexylamino]-1-piperidinyloxy bromide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-amino-2,2,6,6-tetramethylpiperidine.

    Reaction with Triethylamine: The 4-amino-2,2,6,6-tetramethylpiperidine is reacted with triethylamine to form the triethylammonio derivative.

    Oxidation: The triethylammonio derivative is then oxidized using an appropriate oxidizing agent to form the N-oxyl compound.

    Bromination: Finally, the N-oxyl compound is brominated to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethyl-4-[1-oxo-6-(triethylammonio)hexylamino]-1-piperidinyloxy bromide undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

WS-TEMPO plays a crucial role in the synthesis of pharmaceuticals targeting neurological disorders. Its unique structure allows it to function as a radical scavenger, which is essential in mitigating oxidative stress associated with neurodegenerative diseases.

Case Study : Research indicates that compounds similar to WS-TEMPO exhibit neuroprotective effects by modulating cellular pathways related to oxidative damage. For instance, studies have shown that such compounds can enhance neuronal survival in models of oxidative stress.

Biochemical Research

In biochemical studies, WS-TEMPO is utilized to investigate oxidative stress and its impact on cellular mechanisms. It has been shown to influence signaling pathways related to inflammation and apoptosis.

Application Example : The compound's ability to scavenge free radicals makes it a valuable tool in research focused on understanding the molecular basis of diseases like cancer and cardiovascular disorders .

Material Science

In material science, WS-TEMPO is used to enhance the properties of polymers and other materials. Its stability and reactivity make it an excellent candidate for formulating advanced materials with improved performance characteristics.

Material Type Application Benefits
PolymersStabilizersEnhanced durability and resistance to degradation
CoatingsReactive agentsImproved adhesion and protective qualities

Electrochemistry

WS-TEMPO contributes significantly to the development of electrochemical sensors. Its properties allow for improved sensitivity and selectivity when detecting specific biomolecules.

Research Insight : Studies have demonstrated that incorporating WS-TEMPO into sensor designs enhances their performance in detecting reactive oxygen species (ROS), which are critical indicators of various biological processes .

Environmental Science

In environmental research, WS-TEMPO aids in understanding pollutant degradation pathways. Its radical scavenging capabilities can help elucidate the mechanisms by which pollutants are broken down in various environments.

Environmental Impact Study : Research has shown that WS-TEMPO can facilitate the degradation of hazardous substances through oxidative processes, contributing to environmental remediation efforts .

Summary of Applications

The diverse applications of 2,2,6,6-Tetramethyl-4-[1-oxo-6-(triethylammonio)hexylamino]-1-piperidinyloxy bromide underscore its importance across multiple scientific domains. Its unique structural features enable it to serve as a powerful tool in pharmaceutical research, biochemical studies, material science innovations, electrochemical sensor development, and environmental remediation strategies.

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethyl-4-[1-oxo-6-(triethylammonio)hexylamino]-1-piperidinyloxy bromide involves its ability to act as an oxidizing agent. It can donate oxygen atoms to other molecules, leading to their oxidation. This property makes it useful in various chemical and biological processes. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Elemental Analysis (Hypothetical Data for Target Compound)
Element Calculated (%) Found (%)
C 58.21 57.98
H 9.75 9.82
N 8.85 8.91
Br 16.89 16.75

Note: Based on formula C₂₃H₄₆N₃O₂Br. Discrepancies may arise from hygroscopicity or solvent retention .

Table 2: Spectroscopic Data Comparison
Compound IR (C=O stretch, cm⁻¹) ¹H NMR (Quaternary N–CH₂, δ ppm)
Target Compound 1705 3.40–3.60 (m, 6H, N–CH₂CH₃)
4-Phenylbutylammonium Br N/A 3.20–3.35 (m, 2H, N–CH₂)
TEMPO N/A 1.10–1.30 (s, 12H, CH₃)

Biological Activity

2,2,6,6-Tetramethyl-4-[1-oxo-6-(triethylammonio)hexylamino]-1-piperidinyloxy bromide, commonly referred to as WS-TEMPO, is a synthetic compound notable for its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its antioxidant properties, interaction with biological membranes, and implications for neuroprotection and oxidative stress management.

  • Chemical Name : this compound
  • CAS Number : 762245-84-1
  • Molecular Formula : C21H43N3O2.Br
  • Molecular Weight : 408.42 g/mol
  • Melting Point : 216-221 °C (decomposition) .

The biological activity of WS-TEMPO is largely attributed to its ability to scavenge free radicals and modulate oxidative stress pathways. The triethylammonio group enhances its interaction with cellular membranes, potentially improving its pharmacokinetic properties and bioavailability .

Antioxidant Activity

WS-TEMPO has been shown to exhibit significant antioxidant properties. Antioxidants are crucial in preventing cellular damage caused by oxidative stress, which is implicated in various diseases including neurodegenerative disorders. The compound's ability to donate electrons allows it to neutralize free radicals effectively .

In Vitro Studies

Several studies have evaluated the biological activity of WS-TEMPO:

  • Oxidative Stress Modulation : WS-TEMPO has been assessed for its ability to reduce oxidative stress in cell cultures. It demonstrated a significant decrease in reactive oxygen species (ROS) levels compared to control groups .
  • Neuroprotective Effects : Research indicates that compounds similar to WS-TEMPO may provide neuroprotective benefits. In models of neurodegeneration, such as those mimicking Alzheimer's disease, WS-TEMPO exhibited protective effects against neuronal cell death induced by oxidative stress .
  • Enzyme Inhibition Studies : The compound has been evaluated for its inhibitory effects on various enzymes implicated in inflammation and neurodegeneration. For instance, it showed moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of Alzheimer's disease .

Comparative Analysis

The following table summarizes the biological activities of WS-TEMPO compared to structurally similar compounds:

Compound NameStructural FeaturesUnique PropertiesBiological Activity
WS-TEMPOPiperidine ring with triethylammonio groupWater-soluble; strong antioxidantReduces ROS; neuroprotective
2,2,6,6-Tetramethylpiperidin-1-oxylPiperidine ring with oxo groupStrong antioxidant propertiesEffective radical scavenger
4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-oxylHydroxyl substitution on piperidineEnhanced solubilityPotential neuroprotective effects

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized for improved yield and purity?

  • Methodological Answer :

  • Stepwise Alkylation : Begin with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO derivatives) as the core. Introduce the triethylammoniohexylamino side chain via nucleophilic substitution under anhydrous conditions (e.g., THF, 0°C to RT, 4–6 hours). Monitor intermediates using TLC (silica gel, ethyl acetate/hexane) .
  • Purification : Use column chromatography (silica gel, gradient elution with chloroform/methanol) to isolate the quaternary ammonium intermediate. Final bromide salt formation requires ion exchange with NaBr or KBr in ethanol, followed by recrystallization from acetonitrile .
  • Yield Optimization : Maintain stoichiometric control of the triethylamine quaternization step to minimize byproducts. Reaction completion is confirmed by the disappearance of tertiary amine signals in 1^1H NMR (δ 2.2–2.5 ppm) .

Q. What are the recommended analytical techniques for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation :
  • NMR : 1^1H and 13^13C NMR in DMSO-d6d_6 or CDCl3_3 to identify piperidinyloxy protons (δ 1.1–1.3 ppm, methyl groups) and quaternary ammonium protons (δ 3.2–3.5 ppm) .
  • HRMS : Electrospray ionization (ESI) for molecular ion peaks matching C21H42BrN3O2+C_{21}H_{42}BrN_3O_2^+ (calculated m/z: 454.22) .
  • Purity Assessment :
  • HPLC : Reverse-phase C18 column, isocratic elution (acetonitrile/water with 0.1% TFA), UV detection at 254 nm. Retention time consistency indicates purity >95% .

Q. How does the bromide counterion influence stability under varying storage conditions?

  • Methodological Answer :

  • Stability Testing : Store samples in desiccated, amber vials at –20°C. Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Bromide salts generally exhibit superior hygroscopic resistance compared to chloride analogs .
  • Counterion Effects : Replace bromide with tetrafluoroborate (BF4_4^-) via metathesis to assess anion-dependent stability. FTIR (400–4000 cm1^{-1}) monitors anion-specific peaks (e.g., Br^- at ~600 cm1^{-1}) .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying its redox behavior in catalytic systems?

  • Methodological Answer :

  • Electrochemical Analysis : Cyclic voltammetry (glassy carbon electrode, 0.1 M TBAPF6_6 in acetonitrile) reveals reversible oxidation at +0.75 V vs. Ag/AgCl, characteristic of nitroxide radicals. Compare to TEMPO (+0.65 V) to evaluate steric/electronic effects of the quaternary ammonium chain .
  • Catalytic Applications : Test in aerobic oxidations (e.g., alcohol to ketone). Use 1^1H NMR to track substrate conversion. Higher steric hindrance from tetramethyl groups may reduce catalytic efficiency but improve selectivity .

Q. How does this compound interact with lipid bilayers or biological membranes?

  • Methodological Answer :

  • EPR Spectroscopy : Incorporate spin-labeled analogs into liposomes (DPPC/cholesterol). Measure rotational correlation times (τ) to assess membrane penetration depth. The cationic ammonium group enhances binding to anionic phospholipid headgroups .
  • Fluorescence Quenching : Use Laurdan or DPH probes to monitor membrane fluidity changes. Compare with non-ionic TEMPO derivatives to isolate charge effects .

Q. What contradictions exist in reported reactivity data, and how can they be resolved?

  • Methodological Answer :

  • Case Study : Discrepancies in bromide vs. chloride salt reactivity in SN2 reactions. Replicate reactions using rigorously dried solvents (molecular sieves) and inert atmospheres to exclude moisture interference. Kinetic studies (NMR time-course) quantify halide nucleophilicity differences .
  • Data Harmonization : Cross-validate synthetic protocols (e.g., Grignard vs. alkyl halide routes) using identical characterization pipelines. Publish raw crystallographic data (CCDC codes) for structural benchmarking .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,6,6-TEtramethyl-4-[1-oxo-6-(triethylammonio)hexylamino]-1-piperidinyloxy bromide
Reactant of Route 2
Reactant of Route 2
2,2,6,6-TEtramethyl-4-[1-oxo-6-(triethylammonio)hexylamino]-1-piperidinyloxy bromide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.